Product packaging for 7-Bromo-3-isothiocyanatoisoquinoline(Cat. No.:)

7-Bromo-3-isothiocyanatoisoquinoline

Cat. No.: B8485631
M. Wt: 265.13 g/mol
InChI Key: ZZYGROXOXBQBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Isoquinoline (B145761) Heterocyclic Chemistry

The foundation of 7-Bromo-3-isothiocyanatoisoquinoline is the isoquinoline scaffold. Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is of great significance as it forms the core of many thousands of natural plant alkaloids, such as papaverine (B1678415) and morphine. wikipedia.org In a broader sense, the term isoquinoline refers to the entire family of its derivatives. wikipedia.org

The presence of the nitrogen atom in the ring makes isoquinoline a weak base. wikipedia.org The isoquinoline framework is a privileged structure in medicinal chemistry, with over 600 derived compounds being utilized as drugs or investigated as drug candidates. ontosight.ai Its derivatives find applications in various fields, including the manufacturing of dyes, paints, insecticides, and as corrosion inhibitors. wikipedia.org The inherent chemical properties of the isoquinoline ring system provide a robust platform for constructing complex molecular architectures with diverse biological functions.

The Significance of Isothiocyanate Functionality in Organic Synthesis and Chemical Biology

The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional group. rsc.org In organic synthesis, isothiocyanates serve as powerful synthons for the construction of a wide array of nitrogen- and sulfur-containing heterocycles. rsc.orgmdpi.com The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to attack by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas and dithiocarbamates, respectively. rsc.org This reactivity is harnessed in various chemical methodologies, including the Edman degradation for sequencing amino acids in peptides, which uses phenyl isothiocyanate. wikipedia.org

In the realm of chemical biology, isothiocyanates are renowned for their significant biological activities. chemrxiv.org Many naturally occurring isothiocyanates, often found in cruciferous vegetables like broccoli and cabbage, are derived from the enzymatic hydrolysis of glucosinolates. mdpi.comwikipedia.orgresearchgate.net These compounds have demonstrated anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action often involves the covalent modification of proteins; the electrophilic nature of the isothiocyanate group allows it to form bonds with nucleophilic sites on biological macromolecules like enzymes or receptors, thereby modulating their function and affecting cellular pathways. evitachem.com

The Role of Bromine Substituents in Heteroaromatic Systems for Chemical Transformations

The bromine atom attached to the isoquinoline core at the 7-position is not a passive substituent. In heteroaromatic systems, halogen atoms, particularly bromine, serve as exceptionally useful handles for further chemical modification. Bromination reactions are fundamental in the chemical industry because the resulting organobromides are versatile building blocks for countless synthetic routes. nih.gov

The carbon-bromine bond can be readily transformed into new bonds through a variety of powerful chemical reactions. Most notably, it is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. The introduction of a bromine atom into a heterocyclic framework is a pivotal strategy in both synthetic and medicinal chemistry for creating molecular diversity. researchgate.net Furthermore, the bromine atom exerts a strong electron-withdrawing inductive effect, which alters the electronic distribution within the isoquinoline ring system and can influence the molecule's reactivity and interactions with biological targets. smolecule.com

Current Research Landscape and Strategic Future Directions for this compound Investigations

Current research on this compound is primarily focused on leveraging its unique structural features for applications in medicinal chemistry and chemical biology. The molecule is viewed as a promising scaffold for developing new therapeutic agents, with its derivatives being explored for potential anticancer activities. evitachem.com The combination of the electron-withdrawing bromine atom and isothiocyanate group creates a polarized electronic environment, which may facilitate targeted interactions with polar biological molecules. smolecule.com

Future investigations are strategically aimed at several key areas:

Synthesis of Analogues: A primary focus will be the synthesis of a library of derivatives to establish clear structure-activity relationships (SAR). By modifying the substitution pattern on the isoquinoline ring, researchers can fine-tune the compound's biological activity and pharmacokinetic properties.

Drug Discovery Intermediate: The compound serves as a valuable intermediate for synthesizing more complex molecules. evitachem.com Its reactive handles—the isothiocyanate group for conjugation and the bromine atom for cross-coupling—allow for its incorporation into larger, more intricate molecular designs for drug discovery programs.

Chemical Probes: The reactive nature of the isothiocyanate group makes it suitable for use in developing chemical probes. These probes can be used to covalently label and identify specific protein targets in complex biological systems, helping to elucidate underlying mechanisms of disease. evitachem.com

Materials Science: The unique electronic and structural features of this compound also suggest potential applications in the development of novel functional materials. evitachem.com

The continued exploration of this compound is expected to yield significant advancements in multiple scientific disciplines.

Compound Properties and Roles

Property/ComponentDescription
IUPAC Name This compound
Molecular Formula C₁₀H₅BrN₂S
Appearance Typically a solid crystalline substance. evitachem.com
Solubility Generally soluble in organic solvents like DMSO and dichloromethane (B109758), with limited water solubility. evitachem.com
Isoquinoline Core A privileged heteroaromatic scaffold providing a rigid framework found in numerous natural products and pharmaceuticals. wikipedia.orgontosight.ai
Isothiocyanate Group A reactive electrophilic moiety enabling covalent modification of biomolecules and serving as a versatile synthon for heterocyclic synthesis. evitachem.comrsc.org
Bromine Substituent A key functional group for synthetic diversification via cross-coupling reactions and an electronic modulator of the aromatic system. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrN2S B8485631 7-Bromo-3-isothiocyanatoisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13 g/mol

IUPAC Name

7-bromo-3-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H5BrN2S/c11-9-2-1-7-4-10(13-6-14)12-5-8(7)3-9/h1-5H

InChI Key

ZZYGROXOXBQBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N=C=S)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 7 Bromo 3 Isothiocyanatoisoquinoline

Reactivity Profiles of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a potent electrophile, characterized by the central carbon atom which is susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone for the derivatization of the 3-position of the isoquinoline (B145761) core.

Nucleophilic Addition Reactions and Subsequent Cyclizations

The reaction of the isothiocyanate group with nucleophiles that possess a second reactive site is a powerful method for constructing new heterocyclic rings fused to or substituted on the isoquinoline scaffold. The process typically begins with the nucleophilic addition to the electrophilic carbon of the isothiocyanate, forming a reactive intermediate such as a thiourea (B124793). This intermediate can then undergo an intramolecular cyclization.

For instance, reaction with a binucleophile like hydrazine (B178648) or its derivatives would initially form a thiosemicarbazide. This intermediate, upon heating or treatment with a dehydrating agent, can cyclize to form triazole or thiadiazole ring systems. Similarly, reaction with amino alcohols or amino thiols can lead to the formation of oxazolidine-2-thione or thiazolidine-2-thione derivatives, respectively. These subsequent cyclizations provide a strategic pathway to complex, polycyclic aromatic systems.

Formation of Thioureas, Thioamides, and Diverse Heterocyclic Systems

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea derivatives of 7-bromo-3-isothiocyanatoisoquinoline are valuable intermediates themselves, often exhibiting interesting biological activities or serving as precursors for further transformations, such as the synthesis of guanidines or carbodiimides.

Thioamides can be synthesized by reacting the isothiocyanate with carbanions, such as those derived from Grignard reagents or organolithium compounds. The nucleophilic carbon attacks the isothiocyanate carbon, and subsequent workup yields the corresponding thioamide.

The versatility of the isothiocyanate group allows for the creation of a wide range of heterocyclic systems. Beyond simple cyclizations, multicomponent reactions involving the isothiocyanate can lead to the efficient construction of complex molecules. For example, a reaction with an amine and an α-haloketone can lead to the formation of substituted thiazoles in a one-pot synthesis.

NucleophileIntermediate ProductFinal Heterocyclic System
Hydrazine (H₂N-NH₂)ThiosemicarbazideTriazole or Thiadiazole
AminoethanolHydroxyethyl thioureaOxazolidine-2-thione
EthylenediamineEthylene bis-thioureaImidazolidine-2-thione
α-Amino acidsN-thiocarbamoyl amino acidThiohydantoin

Transformations to Alternative Sulfur-Containing Functional Groups

The isothiocyanate moiety can be converted into other sulfur-containing functional groups. For example, reduction of the isothiocyanate group can yield a thioformamide (B92385). Hydrolysis under acidic or basic conditions can lead to the formation of the corresponding primary amine (3-amino-7-bromoisoquinoline) with the release of carbonyl sulfide (B99878) (COS) or hydrogen sulfide (H₂S). While isothiocyanates are generally stable, their conversion to amines is a useful synthetic transformation. Furthermore, reaction with strong oxidizing agents can potentially lead to the formation of isocyanates, though this transformation can be challenging to control.

Chemical Transformations Involving the Bromine Substituent

The bromine atom at the 7-position of the isoquinoline ring is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. chemimpex.com This position on the benzene (B151609) portion of the bicyclic system behaves as a typical aryl bromide.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the C-7 position. chemimpex.com

Suzuki-Miyaura Reaction : This reaction couples the 7-bromo-isoquinoline core with an organoboron reagent (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk This method is exceptionally versatile for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 7-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. fishersci.co.uknih.gov

Sonogashira Coupling : To introduce an alkyne substituent at the 7-position, the Sonogashira coupling is employed. organic-chemistry.orgwikipedia.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgyoutube.com The resulting 7-alkynylisoquinolines are valuable precursors for synthesizing more complex structures, including conjugated polymers and pharmaceutical agents. wikipedia.org

Heck Reaction : The Heck reaction allows for the substitution of the bromine atom with an alkene. organic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgconnectjournals.com This provides a direct method for vinylation or arylation of olefins at the 7-position of the isoquinoline ring. researchgate.net

Reaction NameCoupling PartnerCatalyst System (Typical)C-7 Substituent Introduced
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst, BaseAryl group (Ar)
SonogashiraR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, Amine baseAlkynyl group (-C≡C-R)
HeckH₂C=CHRPd(0) catalyst, BaseAlkenyl group (-CH=CHR)

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Isoquinoline System

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

In the case of this compound, the bromine atom is located on the benzene ring component of the isoquinoline system. The isoquinoline nucleus itself has an electron-withdrawing nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. However, this activation is most pronounced on the pyridine (B92270) ring (especially at positions 1 and 3). The 7-position on the benzo ring is not directly ortho or para to the ring nitrogen and lacks other strong electron-withdrawing groups. Consequently, the C-7 bromine is generally unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required, and such reactions are less common compared to the highly efficient cross-coupling methodologies. oup.comyoutube.com

Strategies for Selective Reductive Debromination

The selective removal of the bromine atom from the C-7 position of this compound to yield 3-isothiocyanatoisoquinoline (B8783659) requires methodologies that can cleave the C-Br bond without affecting the sensitive isothiocyanate group or the isoquinoline ring system. Several reductive strategies can be considered, with the primary challenge being the chemoselective tolerance of the isothiocyanate moiety, which is susceptible to reduction.

Catalytic hydrogenation is a powerful method for the reductive dehalogenation of aryl halides. Typically, this involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The selection of neutral reaction conditions is crucial to prevent the reduction of the isothiocyanate group. Studies on the reductive dehalogenation of other aryl bromides have demonstrated that this transformation can be achieved in the presence of other reducible functional groups, such as nitro and cyano groups, by careful control of the reaction parameters. organic-chemistry.org However, the sulfur-containing isothiocyanate group can act as a catalyst poison. Therefore, sulfur-resistant catalysts or specific reaction conditions may be necessary for a successful debromination. nih.gov

Alternative methods for reductive debromination that may offer greater chemoselectivity include the use of hydride reagents or radical-based reductions. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of a palladium catalyst can effect the reduction of aryl halides. While NaBH4 is a milder reducing agent than lithium aluminum hydride (LiAlH4), its compatibility with the isothiocyanate group would need to be experimentally verified. libretexts.org Visible-light photoredox catalysis has also emerged as a mild and selective method for the reduction of aryl halides, offering a potential avenue for the debromination of this compound with high functional group tolerance. mdpi.com

Table 1: Plausible Strategies for Selective Reductive Debromination

MethodReagents and ConditionsAnticipated OutcomePotential Challenges
Catalytic HydrogenationH2, Pd/C, neutral solvent (e.g., EtOH, EtOAc)Selective removal of the C-7 bromine.Catalyst poisoning by the isothiocyanate group; potential reduction of the NCS group.
Hydride ReductionNaBH4, Pd catalystChemoselective debromination.Optimization of conditions to avoid isothiocyanate reduction.
Photoredox CatalysisPhotosensitizer, light source, hydrogen atom donorMild and selective C-Br bond cleavage.Availability of suitable photocatalytic systems for this specific substrate.

Reactivity of the Isoquinoline Aromatic System

The isoquinoline scaffold in this compound is a key site for further functionalization through reactions involving the aromatic rings and the heterocyclic nitrogen atom.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is a fundamental process for introducing new substituents. The regioselectivity of such reactions on this compound is governed by a combination of the inherent reactivity of the isoquinoline nucleus and the directing effects of the existing bromo and isothiocyanato substituents. wikipedia.org

The isoquinoline ring system is generally more reactive towards electrophiles on the benzene ring (positions 5, 6, 7, and 8) than on the pyridine ring (positions 1, 3, and 4), which is deactivated by the electronegative nitrogen atom. In the case of this compound, the C-7 position is already occupied. The bromine atom at C-7 is a deactivating but ortho-, para-directing group. libretexts.org The isothiocyanate group at C-3 is strongly deactivating and is expected to be a meta-director.

Therefore, for an incoming electrophile, the directing effects of the substituents will influence the position of attack. The bromo group at C-7 would direct incoming electrophiles to the C-6 and C-8 positions. The deactivating nature of the pyridine ring and the isothiocyanate group would likely disfavor substitution on that ring. Consequently, electrophilic substitution is most likely to occur at the C-5 or C-8 positions of the benzene ring, with the precise outcome depending on the specific electrophile and reaction conditions. For example, nitration or halogenation would be expected to yield a mixture of 5- and 8-substituted products. libretexts.orgresearchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)Rationale
NitrationHNO3, H2SO47-Bromo-3-isothiocyanato-5-nitroisoquinoline and/or 7-Bromo-3-isothiocyanato-8-nitroisoquinolineSubstitution on the more activated benzene ring, directed by the bromo group to the ortho/para positions.
BrominationBr2, Lewis Acid5,7-Dibromo-3-isothiocyanatoisoquinoline and/or 7,8-Dibromo-3-isothiocyanatoisoquinolineSimilar directing effects as nitration, leading to substitution on the benzene portion of the molecule.

Functionalization and Modification of the Nitrogen Heterocycle

The nitrogen atom of the isoquinoline ring provides another handle for derivatization, primarily through alkylation and oxidation. quimicaorganica.org

N-Alkylation: The lone pair of electrons on the isoquinoline nitrogen allows for its reaction with alkylating agents, such as alkyl halides, to form quaternary isoquinolinium salts. This transformation can alter the electronic properties and solubility of the molecule. However, the electrophilic nature of the isothiocyanate group at C-3 presents a potential site for competitive reaction with nucleophilic reagents that might be used in or generated during N-alkylation reactions. Careful selection of non-nucleophilic bases and reaction conditions would be necessary to favor N-alkylation over reaction at the isothiocyanate. acs.orgresearchgate.net

N-Oxidation: The isoquinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov Isoquinoline N-oxides are valuable synthetic intermediates that can undergo a variety of subsequent transformations. The presence of the electron-withdrawing bromo and isothiocyanato groups might make the nitrogen atom less nucleophilic and thus require more forcing conditions for oxidation. It is also important to choose an oxidizing agent that does not react with the isothiocyanate group. researchgate.netresearchgate.net

Table 3: Strategies for Nitrogen Heterocycle Functionalization

ReactionReagents and ConditionsProduct TypePotential Side Reactions
N-AlkylationAlkyl halide (e.g., CH3I), non-nucleophilic baseIsoquinolinium saltReaction of the alkylating agent or base with the isothiocyanate group.
N-Oxidationm-CPBA or H2O2/AcOHIsoquinoline N-oxideOxidation of the isothiocyanate group.

Challenges in Chemoselectivity and Orthogonal Reactivity of Multi-functional Groups

The presence of three distinct reactive sites in this compound—the C-Br bond, the isothiocyanate group, and the isoquinoline ring system—poses significant challenges in achieving chemoselectivity. nih.gov An ideal synthetic strategy would allow for the selective modification of one functional group while leaving the others intact, a concept known as orthogonal reactivity.

The primary challenge lies in the overlapping reactivity profiles of the functional groups. For example:

Reductive Conditions: Reagents intended for reductive debromination could potentially reduce the isothiocyanate group to a thioformamide or other derivatives. nih.govresearchgate.net

Nucleophilic Attack: The isothiocyanate group is highly susceptible to nucleophilic attack, which could compete with desired reactions at other sites, such as N-alkylation or substitution reactions on the aromatic ring. nih.gov

Electrophilic Conditions: Strong electrophiles used for aromatic substitution could potentially react with the nitrogen or sulfur atoms of the isothiocyanate group.

To overcome these challenges, a careful selection of reagents and reaction conditions is paramount. This may involve:

Mild Reagents: Employing mild and highly selective reagents that are known to be tolerant of other functional groups.

Protecting Groups: In some cases, it may be necessary to temporarily protect one or more functional groups to prevent unwanted side reactions.

Reaction Sequencing: The order in which reactions are performed can be critical. For instance, it may be more strategic to perform electrophilic aromatic substitution before attempting a reduction that the newly introduced group might not tolerate.

The development of a truly orthogonal derivatization strategy for this compound would unlock its full potential as a versatile building block in medicinal chemistry and materials science, allowing for the systematic and controlled synthesis of a diverse library of novel compounds. taylorandfrancis.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC), is fundamental for determining the precise arrangement of atoms within a molecule. For 7-Bromo-3-isothiocyanatoisoquinoline, ¹H NMR would reveal the chemical shifts, coupling constants, and integration of the protons on the isoquinoline (B145761) ring. ¹³C NMR would identify the chemical shifts of each carbon atom, including the distinctive signal from the isothiocyanate group. 2D NMR experiments would then be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic system. Without published spectra, a definitive assignment of chemical shifts for this specific molecule is not possible.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₀H₅BrN₂S). Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure by breaking it into smaller, identifiable pieces. The characteristic isotopic pattern of bromine would be a key feature in the mass spectrum. However, no published mass spectra or fragmentation data for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The most prominent feature in the IR spectrum of this compound would be the strong and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other bands would correspond to the aromatic C-H and C=C stretching of the isoquinoline ring and the C-Br stretching vibration. Specific absorption frequencies and intensities, which constitute the molecule's vibrational fingerprint, are not available in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation system. The extended aromatic system of the isoquinoline ring in this compound is expected to result in characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) are influenced by the electronic nature of the substituents (bromo and isothiocyanato groups). This data, while valuable for understanding the electronic structure, has not been publicly reported.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the connectivity and stereochemistry of this compound. There is currently no published crystal structure data for this compound.

High-Performance Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. The development of a specific chromatographic method would involve optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve efficient separation. While these techniques are standard for quality control of chemical compounds, specific methods and chromatograms for this compound are not documented in available resources.

Computational and Theoretical Investigations of 7 Bromo 3 Isothiocyanatoisoquinoline

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 7-Bromo-3-isothiocyanatoisoquinoline, these calculations can provide a wealth of information regarding its electronic structure, thermodynamic stability, and chemical reactivity.

Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) maps. The ESP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to provide a quantitative measure of the molecule's reactive tendencies.

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.8 eV Electron-accepting capability
HOMO-LUMO Gap 4.7 eV Chemical stability and reactivity
Dipole Moment 3.2 D Polarity and intermolecular interactions
Electron Affinity 1.5 eV Ability to accept an electron

Conformational Analysis and Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, its dynamic behavior is equally important, especially for understanding its interactions in a biological system. Conformational analysis and molecular dynamics (MD) simulations are the primary tools for exploring the flexibility and accessible conformations of this compound.

Molecular dynamics simulations provide a more comprehensive view of the molecule's dynamic behavior over time. By simulating the motion of the atoms in the molecule in a given environment (e.g., in a solvent like water), MD can reveal how the molecule flexes, bends, and rotates. This information is critical for understanding its stability in different environments and for predicting its binding modes with biological targets.

In Silico Prediction of Spectroscopic Parameters for Aid in Characterization

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable in aiding the experimental characterization of this compound. By comparing the computationally predicted spectra with experimentally obtained spectra, researchers can confirm the structure and purity of the synthesized compound.

For instance, theoretical calculations can predict the infrared (IR) vibrational frequencies and their intensities. These predicted IR spectra can help in assigning the vibrational modes observed in experimental IR spectroscopy. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts, when compared with experimental data, can aid in the complete assignment of the NMR spectrum. Furthermore, UV-Vis absorption spectra can be predicted to understand the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value Range
¹H NMR Chemical Shift (δ) 7.5 - 8.5 ppm
¹³C NMR Chemical Shift (δ) 110 - 150 ppm
IR Spectroscopy Vibrational Frequency (ν) 2100 - 2200 cm⁻¹ (N=C=S stretch)

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound is crucial for its synthesis and for predicting its reactivity with other molecules. Computational chemistry provides powerful tools to explore potential reaction pathways and to identify the transition states involved.

By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and calculate the activation energies. This information is vital for optimizing reaction conditions to improve yields and minimize byproducts. For this compound, this could involve studying its synthesis from precursor molecules or its reactions with nucleophiles at the isothiocyanate group.

Application in Virtual Screening and Ligand-Based Drug Design Methodologies

The structural and electronic properties of this compound make it a candidate for investigation in drug discovery programs. Ligand-based drug design is a powerful approach when the three-dimensional structure of the biological target is unknown. nih.govfiveable.meresearchgate.net This methodology relies on the knowledge of other molecules that bind to the target of interest. nih.govfiveable.meresearchgate.net

In this context, this compound can be used as a query molecule in virtual screening campaigns to identify other compounds with similar properties from large chemical databases. nih.gov This is based on the principle that molecules with similar structures and properties are likely to have similar biological activities.

Furthermore, pharmacophore modeling, a key component of ligand-based drug design, can be employed. nih.govfiveable.me A pharmacophore model is an abstract representation of the essential molecular features that are necessary for biological activity. By identifying the key features of this compound, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, a pharmacophore model can be generated. This model can then be used to screen for other molecules that fit the model, potentially leading to the discovery of new and more potent drug candidates.

Table of Compounds

Compound Name
This compound

Mechanistic Investigations of Molecular Interactions and Chemical Biology Applications

In Vitro Studies of Molecular Binding and Recognition with Biological Targets (e.g., Proteins, Nucleic Acids)

The isothiocyanate group is a key functional moiety that allows 7-bromo-3-isothiocyanatoisoquinoline to interact with various biological targets. In vitro studies are essential to elucidate the nature and specificity of these interactions. The primary mechanism of interaction for isothiocyanates is the formation of covalent bonds with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity can be harnessed to probe the function of specific proteins or to inhibit their activity.

While specific experimental data on the binding of this compound to biological targets are not extensively documented in publicly available literature, the known reactivity of the isothiocyanate group suggests that it would readily engage with a variety of proteins. The isoquinoline (B145761) scaffold itself can participate in non-covalent interactions, such as π-stacking and hydrophobic interactions, which can contribute to the initial recognition and binding affinity of the compound to its target.

In the absence of empirical data, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the potential interactions of this compound with biological targets. These in silico approaches can provide insights into the binding modes, affinities, and selectivity of the compound.

For instance, docking studies could be performed to investigate the binding of this compound to the active site of enzymes known to be modulated by isothiocyanates, such as kinases or deacetylases. The bromine atom at the 7-position can influence the electronic properties and steric profile of the molecule, potentially leading to specific interactions within a binding pocket.

A hypothetical molecular docking workflow for this compound could involve:

Target Selection: Identifying a protein of interest with a known crystal structure.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to predict the binding pose of the ligand within the protein's active site.

Analysis: Evaluating the predicted binding energy and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages.

MD simulations could then be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction.

To experimentally validate the predictions from molecular modeling and to quantitatively characterize the binding of this compound to its biological targets, a suite of biophysical techniques would be indispensable.

Surface Plasmon Resonance (SPR): This technique can be used to measure the kinetics of binding and dissociation (k_on and k_off) between the compound and a target protein immobilized on a sensor chip. This would provide valuable data on the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

The Compound's Utility as a Chemical Probe for Target Identification and Validation

The reactive nature of the isothiocyanate group makes this compound a promising candidate for use as a chemical probe. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. By forming a covalent bond with its target, this compound could be used to "pull down" and identify its binding partners from a complex cellular lysate. This approach, often coupled with mass spectrometry-based proteomics, is a powerful strategy for target identification and validation.

Derivatization for Bioconjugation and Development of Molecular Probes

The isoquinoline scaffold of this compound provides opportunities for chemical derivatization to create more sophisticated molecular probes. For example, the bromine atom could be replaced with other functional groups through cross-coupling reactions. These modifications could be used to attach:

Reporter Tags: Such as fluorescent dyes (e.g., fluorescein, rhodamine) or biotin. A fluorescently labeled version of the compound would allow for visualization of its subcellular localization, while a biotinylated derivative could be used for affinity purification of its target proteins.

Affinity Labels: These are reactive groups that can form a covalent bond with a target molecule, enabling its identification.

Photoaffinity Labels: These groups become reactive upon exposure to light, allowing for precise control over the timing and location of target labeling.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs with variations at different positions of the isoquinoline ring and evaluating their effects on a specific biological target or cellular process.

Key modifications could include:

Varying the position and nature of the halogen substituent.

Introducing other substituents on the aromatic ring to modulate lipophilicity and electronic properties.

Altering the linker between the isoquinoline core and the isothiocyanate group.

The insights gained from such studies would be invaluable for the rational design of more potent and selective analogs.

Application as a Precursor for the Construction of Diverse Chemical Libraries

This compound can serve as a versatile building block for the synthesis of diverse chemical libraries. The reactivity of the isothiocyanate group allows for its conversion into a variety of other functional groups, such as thioureas, ureas, and carbamates, by reacting it with different nucleophiles. This approach, known as diversity-oriented synthesis, can rapidly generate a large number of structurally diverse compounds for high-throughput screening to identify new bioactive molecules. The bromine atom also provides a handle for further diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the introduction of a wide range of substituents.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-3-isothiocyanatoisoquinoline, considering halogenation and isothiocyanate introduction?

The synthesis typically involves two key steps: bromination of the isoquinoline core followed by isothiocyanate functionalization.

  • Halogenation : Use bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents (e.g., DCM or CCl₄) at controlled temperatures (0–25°C). Positional selectivity for bromination at the 7-position can be achieved using directing groups or steric hindrance .
  • Isothiocyanate introduction : React the brominated intermediate with thiophosgene (Cl₂C=S) or ammonium thiocyanate (NH₄SCN) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to prevent over-functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The deshielding effect of bromine (7-position) and the isothiocyanate group (3-position) provides distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak for C₁₀H₆BrN₂S: theoretical m/z 280.93) .
  • IR Spectroscopy : The isothiocyanate group exhibits a strong absorption band near 2050–2150 cm⁻¹ (C≡N stretch) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential respiratory irritancy .
  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with moisture to preclude hydrolysis of the isothiocyanate group .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Debromination byproducts : Use excess brominating agents (e.g., Br₂) and inert atmospheres to minimize side reactions .
  • Thiourea derivatives : Hydrolysis of the isothiocyanate group can occur; ensure anhydrous conditions and use molecular sieves .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing the isothiocyanate group under varying conditions?

  • Systematic parameter variation : Test solvents (DMF vs. THF), catalysts (e.g., triethylamine), and temperatures (0°C vs. RT). Use design-of-experiments (DoE) frameworks to identify critical factors .
  • Mechanistic studies : Employ kinetic analysis (e.g., in situ IR) to track intermediate formation. Contradictions may arise from competing pathways (e.g., nucleophilic attack vs. thiocyanate dimerization) .

Q. What strategies are recommended for modulating electronic properties to enhance bioactivity?

  • Electron-withdrawing substituents : Introduce nitro (-NO₂) or cyano (-CN) groups at the 4-position to increase electrophilicity of the isothiocyanate moiety, enhancing covalent binding to biological targets .
  • Computational modeling : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to guide synthetic modifications. For example, electron-deficient cores improve interactions with cysteine residues in enzymes .

Q. How do bromine and isothiocyanate groups influence regioselectivity in nucleophilic substitution reactions?

  • Bromine : Acts as a leaving group in SNAr reactions, with reactivity enhanced by electron-withdrawing isothiocyanate at the 3-position. Ortho/para-directing effects dominate in aromatic substitution .
  • Competitive pathways : Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent impacts. For example, σₚ values for -SCN (-0.04) suggest mild electron withdrawal, favoring meta-substitution in certain contexts .

Q. What in silico approaches are suitable for predicting binding affinity in medicinal chemistry applications?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cysteine proteases). The isothiocyanate group’s covalent binding to thiols requires specialized force fields .
  • MD simulations : Assess stability of protein-ligand complexes over 100+ ns trajectories. Focus on binding free energy (MM-PBSA/GBSA) and hydrogen-bond persistence .

Methodological Frameworks

  • Experimental design : Align synthesis and characterization protocols with CRDC guidelines for chemical engineering (RDF2050108) to ensure reproducibility .
  • Data contradiction resolution : Apply abductive reasoning (e.g., "Inference to the Best Explanation") to reconcile conflicting results, leveraging theoretical frameworks (e.g., frontier molecular orbital theory) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.